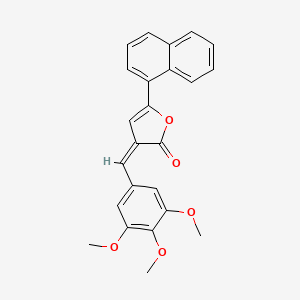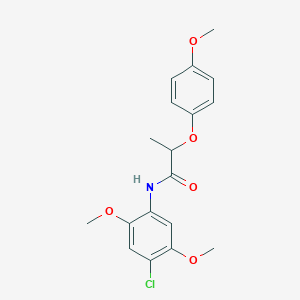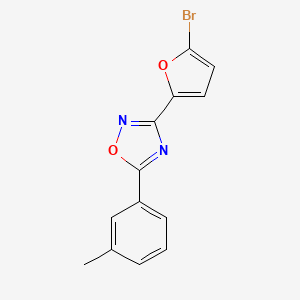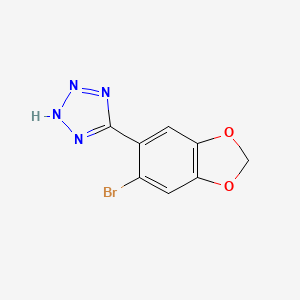![molecular formula C18H33ClN2O B5123342 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. This compound was first synthesized in 1968 and has since gained popularity due to its effectiveness in treating Alzheimer's disease.
作用机制
Memantine hydrochloride works by blocking the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the transmission of signals between neurons, and overactivity of these receptors can lead to neuronal damage. By blocking NMDA receptor activity, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride can protect neurons from damage and improve cognitive function.
Biochemical and physiological effects:
Memantine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to blocking NMDA receptor activity, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neuronal damage.
实验室实验的优点和局限性
One advantage of using 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in lab experiments is its well-established mechanism of action. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been extensively studied for its use in Alzheimer's disease treatment, making it a widely recognized and accepted compound in the field. However, one limitation of using 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
未来方向
There are several potential future directions for research on 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride. One area of interest is the use of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride on cognitive function and neuronal health. Finally, the development of new formulations of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride that improve its bioavailability and reduce potential toxicity could lead to improved treatment options for patients with neurological disorders.
合成方法
The synthesis of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride involves the reaction of 1-adamantylamine with ethyl chloroacetate to form N-(1-adamantyl) ethyl acetamide. This intermediate compound is then reacted with diethylamine to form the final product, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide. The final product is then converted to the hydrochloride salt form by reacting it with hydrochloric acid.
科学研究应用
Memantine hydrochloride has been extensively studied for its use in Alzheimer's disease treatment. Studies have shown that 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride can improve cognitive function and reduce the rate of decline in patients with Alzheimer's disease. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been studied for its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O.ClH/c1-3-20(4-2)6-5-19-17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18;/h14-16H,3-13H2,1-2H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCPXPLNXSGUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)

![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)

![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)
![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)


![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)